molecular formula C14H20ClNO2 B5722429 4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine

Cat. No. B5722429
M. Wt: 269.77 g/mol
InChI Key: OJPBHRGNQRULEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as 'CDMPEM' and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CDMPEM is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating cellular response to oxidative stress. Additionally, CDMPEM has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
CDMPEM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease. Additionally, CDMPEM has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and preventing cell death.

Advantages and Limitations for Lab Experiments

CDMPEM has several advantages as a pharmacological agent. It has been shown to be effective in various animal models of disease, making it a promising candidate for further development. Additionally, CDMPEM has a relatively low toxicity profile, making it a safe compound to work with in the lab. However, there are also limitations to using CDMPEM in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, CDMPEM is a relatively new compound, and more research is needed to fully understand its potential as a pharmacological agent.

Future Directions

There are several future directions for research on CDMPEM. One area of research is to further understand its mechanism of action and how it can be used to treat various diseases. Additionally, more research is needed to understand the pharmacokinetics of CDMPEM, including its absorption, distribution, metabolism, and excretion. This information will be important in determining the optimal dosage and administration route for CDMPEM. Finally, more research is needed to understand the long-term effects of CDMPEM and its potential for toxicity. Overall, CDMPEM has shown promise as a pharmacological agent, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of CDMPEM involves the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide in the presence of potassium hydroxide. The resulting product is then reacted with morpholine to yield CDMPEM. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

CDMPEM has been extensively studied for its potential as a pharmacological agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, CDMPEM has been shown to have a neuroprotective effect, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-11-9-13(10-12(2)14(11)15)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPBHRGNQRULEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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